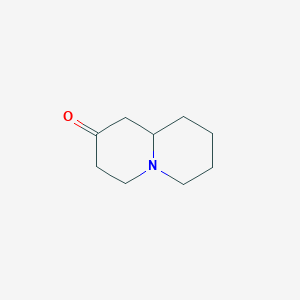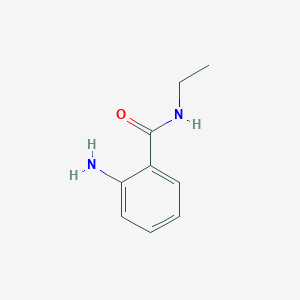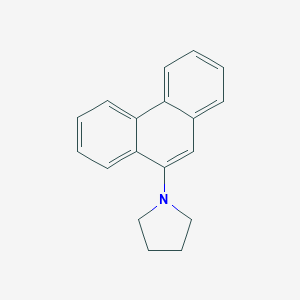
Pyrrolidine, 1-(9-phenanthrenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(9-phenanthrenyl)- is a chemical compound used in scientific research for its unique properties. It is a cyclic organic compound that has a phenanthrene group attached to a pyrrolidine ring. This compound has gained attention due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
作用机制
The mechanism of action of Pyrrolidine, 1-(9-phenanthrenyl)- is not fully understood. However, it is believed to interact with specific receptors in the brain, leading to the modulation of various signaling pathways. It has been shown to bind to the dopamine D2 receptor, leading to the inhibition of dopamine release. This, in turn, leads to a decrease in the activity of the mesolimbic dopamine pathway, which is involved in reward and pleasure.
Biochemical and Physiological Effects:
Pyrrolidine, 1-(9-phenanthrenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, Pyrrolidine, 1-(9-phenanthrenyl)- has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of Pyrrolidine, 1-(9-phenanthrenyl)- is its unique structure, which makes it a useful building block for the synthesis of novel compounds with potential applications in various fields. Furthermore, it has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of Pyrrolidine, 1-(9-phenanthrenyl)- is its limited solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the research on Pyrrolidine, 1-(9-phenanthrenyl)-. One direction is the development of new drugs based on its unique structure and biological activities. Another direction is the synthesis of novel materials for use in electronic devices. Furthermore, the mechanism of action of Pyrrolidine, 1-(9-phenanthrenyl)- needs to be further elucidated to better understand its potential applications in various fields.
In conclusion, Pyrrolidine, 1-(9-phenanthrenyl)- is a unique compound with potential applications in various fields such as medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
合成方法
The synthesis of Pyrrolidine, 1-(9-phenanthrenyl)- involves the reaction of 9-bromophenanthrene with pyrrolidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography, yielding a white crystalline solid.
科学研究应用
Pyrrolidine, 1-(9-phenanthrenyl)- has been extensively used in scientific research due to its unique properties. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, Pyrrolidine, 1-(9-phenanthrenyl)- has been used in organic electronics as a building block for the synthesis of novel materials with potential applications in electronic devices.
属性
| 53756-71-1 | |
分子式 |
C18H17N |
分子量 |
247.3 g/mol |
IUPAC 名称 |
1-phenanthren-9-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-8-15-14(7-1)13-18(19-11-5-6-12-19)17-10-4-3-9-16(15)17/h1-4,7-10,13H,5-6,11-12H2 |
InChI 键 |
BJKJQECURDMJAG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
规范 SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)




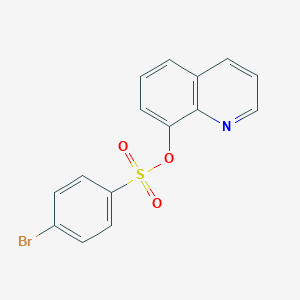
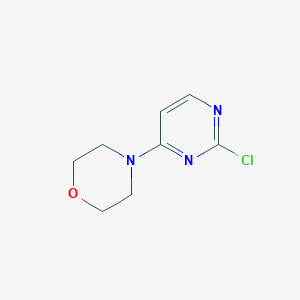
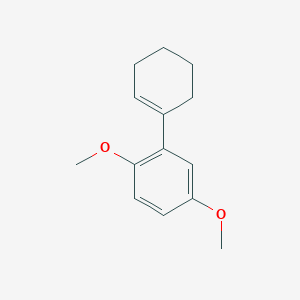

![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
